molecular formula C20H12N2O B12578093 (1H-Imidazol-1-yl)(pyren-1-yl)methanone CAS No. 197157-66-7

(1H-Imidazol-1-yl)(pyren-1-yl)methanone

Cat. No.: B12578093
CAS No.: 197157-66-7
M. Wt: 296.3 g/mol
InChI Key: YVMCUYUULOOICD-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(pyren-1-yl)methanone: is a chemical compound that features both an imidazole ring and a pyrene moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrene moiety is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(pyren-1-yl)methanone typically involves the reaction of pyrene-1-carboxylic acid with imidazole in the presence of a coupling agent. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyrene and the imidazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(pyren-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the pyrene moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where hydrogen atoms can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

(1H-Imidazol-1-yl)(pyren-1-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.

    Industry: The compound may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (1H-Imidazol-1-yl)(pyren-1-yl)methanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrene moiety’s fluorescence can be used to track the compound’s localization and interactions within cells.

Comparison with Similar Compounds

Similar Compounds

    (1H-Imidazol-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a pyrene moiety.

    (1H-Imidazol-1-yl)(naphthyl)methanone: Contains a naphthyl group instead of a pyrene moiety.

    (1H-Imidazol-1-yl)(anthracen-1-yl)methanone: Features an anthracene group in place of the pyrene moiety.

Uniqueness

(1H-Imidazol-1-yl)(pyren-1-yl)methanone is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescent labeling or tracking.

Properties

CAS No.

197157-66-7

Molecular Formula

C20H12N2O

Molecular Weight

296.3 g/mol

IUPAC Name

imidazol-1-yl(pyren-1-yl)methanone

InChI

InChI=1S/C20H12N2O/c23-20(22-11-10-21-12-22)17-9-7-15-5-4-13-2-1-3-14-6-8-16(17)19(15)18(13)14/h1-12H

InChI Key

YVMCUYUULOOICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)N5C=CN=C5

Origin of Product

United States

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